molecular formula C17H14N6O2 B2877812 (E)-2-(4-cinnamamidophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396890-59-7

(E)-2-(4-cinnamamidophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2877812
CAS No.: 1396890-59-7
M. Wt: 334.339
InChI Key: DYAPEBKHJRUWMP-IZZDOVSWSA-N
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Description

(E)-2-(4-cinnamamidophenyl)-2H-tetrazole-5-carboxamide is a synthetic chemical compound featuring a tetrazole ring core linked to a cinnamamide phenyl group. The tetrazole moiety is a well-known bioisostere for carboxylic acids and other functional groups, which can enhance the molecule's metabolic stability and binding affinity in biological systems. This structural feature makes tetrazole-carboxamide derivatives valuable scaffolds in medicinal chemistry and drug discovery research. While the specific biological activity of this compound requires further experimental validation, compounds with similar structures have demonstrated significant research potential in various areas. Tetrazole-carboxamide derivatives have been explored as potent inhibitors of tyrosinase, a key enzyme in melanin production, making them candidates for dermatological research and the development of skin-whitening agents . Other analogs have shown promise as negative allosteric modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors (AMPARs) in the central nervous system, indicating potential for neuropharmacological studies . Historically, certain N-substituted tetrazole-5-carboxamides have also been investigated for their anti-allergic properties . Researchers are advised to consult relevant scientific literature and conduct their own laboratory tests to confirm the specific properties, mechanism of action, and research applications of this compound. Handle with care in a controlled laboratory environment. This product is intended For Research Use Only (RUO) and is strictly not for use in human or veterinary diagnosis, therapeutic applications, or any form of personal use.

Properties

IUPAC Name

2-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c18-16(25)17-20-22-23(21-17)14-9-7-13(8-10-14)19-15(24)11-6-12-4-2-1-3-5-12/h1-11H,(H2,18,25)(H,19,24)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAPEBKHJRUWMP-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-cinnamamidophenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the cinnamamide moiety: This can be achieved by reacting cinnamic acid with an appropriate amine under dehydrating conditions.

    Tetrazole ring formation: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling of the cinnamamide and tetrazole moieties: The final step involves coupling the cinnamamide derivative with the tetrazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-cinnamamidophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-(4-cinnamamidophenyl)-2H-tetrazole-5-carboxamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cinnamamide moiety may contribute to binding affinity, while the tetrazole ring may enhance stability and bioavailability.

Comparison with Similar Compounds

The following analysis compares “(E)-2-(4-cinnamamidophenyl)-2H-tetrazole-5-carboxamide” with structurally related heterocyclic compounds, focusing on molecular architecture, physicochemical properties, and inferred biological implications.

Structural and Functional Group Analysis
Compound Heterocycle Key Substituents Hydrogen Bond Capacity (Donors/Acceptors) Predicted LogP Notable Features
Target Compound Tetrazole Cinnamamidophenyl, carboxamide 3 donors, 6 acceptors ~2.5 High nitrogen content, aromatic cinnamoyl group, potential for π-π interactions
NCL195 (4,6-bis-(2-((E)-4-methylbenzylidene)hydrazinyl)pyrimidin-2-amine) Pyrimidine Benzylidene hydrazinyl groups 4 donors, 8 acceptors ~3.0 Planar pyrimidine core, multiple nitrogen sites for coordination
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole Chlorobenzylidene, thione 2 donors, 5 acceptors ~3.8 Sulfur-containing groups enhance lipophilicity and metal-binding capacity
Oxazole derivatives (e.g., 5-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide) Oxazole Diazenyl phenyl, carboxamide 2 donors, 5 acceptors ~2.8–3.2 Azo groups enable photoisomerization; oxazole offers moderate polarity


Key Observations :

  • Substituent Effects : The cinnamamido group distinguishes the target compound from NCL195’s benzylidene hydrazinyls and the triazole-thione’s chlorinated substituents. This group may enhance target affinity through aromatic interactions but could reduce solubility compared to smaller substituents.
  • LogP Trends : The target compound’s LogP (~2.5) suggests balanced hydrophilicity, intermediate between the highly lipophilic triazole-thione (~3.8) and the more polar oxazole derivatives (~2.8–3.2).
Research Findings and Limitations
  • highlights variability in immune responses between structurally similar glycolipids (e.g., TDEs vs. diesters), underscoring the importance of minor structural changes in biological outcomes .
  • Data Gaps: No direct comparative biological data (e.g., IC50, binding affinity) are available for the target compound and its analogs. Predictions are based on structural trends and properties of related molecules.

Biological Activity

(E)-2-(4-cinnamamidophenyl)-2H-tetrazole-5-carboxamide is a compound that belongs to the tetrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids while offering enhanced metabolic stability. The specific structural components include:

  • Tetrazole moiety : Contributes to various biological activities.
  • Cinnamamide group : Imparts additional pharmacological properties.

Antitumor Activity

Recent studies have indicated that tetrazole derivatives exhibit potent antitumor properties. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Comparison
10pHT-290.0845.1x better than Sorafenib
H4600.366.1x better than Sorafenib
MKN-450.972.4x better than Sorafenib

These findings suggest that the compound may inhibit specific kinases involved in cancer progression, enhancing its potential as an anticancer agent .

Anti-inflammatory and Analgesic Effects

Tetrazoles, including this compound, have demonstrated anti-inflammatory and analgesic activities through the inhibition of fatty acid amide hydrolase (FAAH). This inhibition leads to increased levels of endocannabinoids such as anandamide, which are known to modulate pain and inflammation .

Antimicrobial Properties

The compound's structural features allow it to exhibit antimicrobial activity against various pathogens. Tetrazoles are recognized for their ability to interact with bacterial enzymes and disrupt cellular processes, making them potential candidates for developing new antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as FAAH and certain kinases involved in tumor growth.
  • Interaction with Receptors : Potential interactions with opioid receptors have been noted, suggesting a role in pain modulation.
  • Cell Membrane Penetration : The lipophilicity of tetrazoles enhances their ability to penetrate cell membranes, facilitating their action within cells .

Case Studies

  • Antitumor Activity Study : A comparative study involving various tetrazole derivatives highlighted the superior efficacy of certain compounds over established chemotherapeutics like Sorafenib, emphasizing the need for further exploration into their mechanisms and therapeutic potential .
  • Analgesic Activity Evaluation : Research has shown that tetrazole derivatives can significantly reduce pain responses in animal models by modulating endocannabinoid levels, indicating their potential use in pain management therapies .

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